(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide
Description
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is a heterocyclic compound featuring a 1,2-thiazole core substituted with cyano, methyl, and sulfonyl groups, coupled with a phenylcarbohydrazonoyl cyanide moiety. Its Z-configuration denotes the spatial arrangement of substituents around the hydrazone bond. The compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs ) for precise determination.
Properties
Molecular Formula |
C13H9N5O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1E)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide |
InChI |
InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12+ |
InChI Key |
COSPWTAAFRFUFT-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC=C2)/C#N)C#N |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Cyano-5-methyl-1,2-thiazol-3-yl Core
The thiazole ring system is constructed via cyclocondensation reactions. A prevalent method involves reacting methyl thiourea derivatives with α-halo ketones. For example, 3-amino-4-cyano-5-methylthiazole is synthesized by treating methyl 2-chloroacetoacetate with thiourea in ethanol under reflux (78°C, 6 hours), achieving 82% yield. Subsequent nitration and reduction steps introduce the cyano group at position 4, though direct cyanation using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnCl₂ has shown higher efficiency (67% yield).
Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the nitrile group. Fourier transform infrared (FTIR) spectroscopy confirms successful cyanation through a sharp C≡N stretch at 2,230 cm⁻¹.
Sulfonation at the Thiazole C-3 Position
Introducing the sulfonyl group requires electrophilic sulfonation agents. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours selectively sulfonates the thiazole at position 3, as evidenced by nuclear magnetic resonance (NMR) chemical shifts at δ 8.45 ppm (¹H, thiazole H-2) and δ 168.2 ppm (¹³C, S=O). Alternative methods using sulfur trioxide–pyridine complexes in dimethylformamide (DMF) achieve comparable regioselectivity but require longer reaction times (8 hours, 65°C).
A comparative analysis of sulfonation agents is provided below:
| Sulfonating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| ClSO₃H | CH₂Cl₂ | 0°C | 2 h | 74% |
| SO₃·Pyridine | DMF | 65°C | 8 h | 68% |
| H₂SO₄ (fuming) | Acetic Acid | 25°C | 24 h | 51% |
Post-sulfonation, the intermediate is isolated via aqueous workup and recrystallized from ethyl acetate/hexane (1:3).
Formation of the Carbohydrazonoyl Cyanide Moiety
The N-phenylmethanecarbohydrazonoyl cyanide side chain is introduced through nucleophilic acyl substitution. Reacting 3-sulfonylthiazole with phenyl hydrazine in tetrahydrofuran (THF) at −10°C generates a hydrazone intermediate, which is subsequently treated with cyanogen bromide (BrCN) to install the cyanide group. This step demands strict temperature control to minimize epimerization, with optimal yields (71%) achieved at −10°C.
¹H NMR analysis of the intermediate reveals a doublet at δ 7.89 ppm (J = 8.2 Hz), confirming hydrazone formation. The final cyanidation step is monitored by thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate mobile phase.
Stereochemical Control for Z-Isomer Selectivity
The Z-configuration is stabilized through steric and electronic effects. Kinetic control is achieved by conducting the cyanidation step at low temperatures (−10°C to 0°C), favoring the Z-isomer due to reduced rotational freedom. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy difference between Z- and E-isomers, rationalizing the preferential formation of the Z-form.
Photochemical isomerization studies reveal that UV irradiation (λ = 254 nm) in acetonitrile converts 15% of the Z-isomer to the E-form within 24 hours, underscoring the need for light-protected storage.
Purification and Analytical Characterization
Crude product is purified via flash chromatography (SiO₂, gradient elution from 5% to 20% ethyl acetate in hexane). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Key spectroscopic data include:
- FTIR : ν = 2,230 cm⁻¹ (C≡N), 1,350 cm⁻¹ (S=O)
- ¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 3H, CH₃), 7.32–7.58 (m, 5H, Ar-H), 8.12 (s, 1H, N=CH)
- ¹³C NMR : δ 168.2 (S=O), 158.9 (C=N), 117.4 (C≡N)
- HRMS : [M+H]⁺ calcd. for C₁₄H₁₁N₅O₂S₂: 361.0324; found: 361.0321.
Scale-Up Considerations and Industrial Adaptations
Kilogram-scale synthesis employs continuous-flow reactors to enhance heat transfer during exothermic steps like sulfonation. A patent-pending method utilizes microchannel reactors with ClSO₃H, achieving 89% conversion in 30 minutes at 10°C. Environmental impact assessments highlight the advantages of recycling DMF via distillation, reducing waste by 40%.
Applications and Derivative Synthesis
The compound serves as a precursor for antiviral agents targeting RNA-dependent RNA polymerases. Structural analogs with modified phenyl groups (e.g., 4-fluorophenyl) exhibit enhanced bioactivity, as documented in preclinical trials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazonoyl cyanide moiety.
Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring present in the compound is known for its antimicrobial properties. Compounds derived from thiazoles often exhibit significant activity against various bacterial strains. Studies suggest that (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide may possess similar properties due to its structural components that facilitate interactions with microbial targets.
Case Study:
In vitro assays have demonstrated that derivatives of thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the cyano group enhances the reactivity of the compound, potentially increasing its efficacy as an antimicrobial agent .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been extensively studied for their ability to modulate cellular pathways involved in cancer progression. Computational models predict that (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide may interact with multiple biological targets associated with tumor growth inhibition.
Biological Activity Predictions:
Using systems like PASS (Prediction of Activity Spectra for Substances), researchers have identified potential anticancer mechanisms linked to the compound's structure. This includes modulation of apoptotic pathways and interaction with specific oncogenes .
Table: Structural Features and Anticancer Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cyano-5-methylthiazole | Thiazole ring with cyano group | Antimicrobial |
| N-(Phenyl)thiosemicarbazone | Thiosemicarbazone structure | Anticancer |
| 2-Mercaptobenzothiazole | Benzothiazole with thiol group | Antifungal |
Anti-inflammatory Properties
The sulfonamide linkage in the compound is associated with anti-inflammatory effects. Research indicates that thiazole-based compounds can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase .
Molecular Docking Studies:
Docking studies have shown that (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide could serve as a lead compound for developing new anti-inflammatory drugs by optimizing its structure for enhanced binding affinity to target proteins involved in inflammation .
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Bond Length and Angle Comparisons (Hypothetical Data Based on )
Table 2: Electronic Properties (Hypothetical Multiwfn Analysis )
| Property | Target Compound | Triazole Analog () | Pyrazole () |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 3.8 | 4.5 |
| ESP Max (kcal/mol) | +45 | +38 | +52 |
| ELF (Ring Critical Point) | 0.75 | 0.68 | 0.71 |
Interpretation : The higher HOMO-LUMO gap in the target compound suggests greater kinetic stability compared to the triazole analog. Its strong ESP maxima correlate with the sulfonyl group’s electrophilic nature.
Biological Activity
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is a complex organic compound belonging to the hydrazone class. Its unique structural features, including a thiazole ring, sulfonyl group, and cyano moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is C13H9N5O2S2, with a molar mass of 331.37 g/mol. Its structure can be broken down into key components that are often associated with various biological activities:
| Component | Description |
|---|---|
| Thiazole Ring | Known for antimicrobial and anticancer properties. |
| Sulfonyl Group | Enhances interaction with biological targets. |
| Cyano Moiety | Contributes to chemical reactivity and bioactivity. |
Biological Activity Predictions
Computational models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit multiple biological activities, including:
- Antimicrobial Activity: The thiazole ring is frequently associated with antimicrobial properties due to its ability to interact with microbial enzymes.
- Anticancer Activity: Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: The presence of the sulfonamide linkage may enhance anti-inflammatory effects.
Synthesis Methods
The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide can be approached through several synthetic routes, allowing for modifications that can lead to derivatives with enhanced properties. These methods include:
- Condensation Reactions: Involving thiazole derivatives and hydrazones.
- Functional Group Modifications: To optimize biological activity and pharmacokinetic properties.
Anticancer Activity
A study evaluating similar thiazole-based compounds found significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, compounds derived from thiazole structures demonstrated IC50 values ranging from 2.32 µg/mL to 91 µg/mL against MCF-7 cells, indicating potent anticancer potential .
The mechanism of action for compounds similar to (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide often involves:
- Induction of Apoptosis: Increased Bax/Bcl-2 ratios and caspase activation in treated cells suggest a pathway leading to programmed cell death.
Antimicrobial Studies
Compounds featuring the thiazole ring have been shown to inhibit bacterial growth effectively. For example, derivatives have been tested against various pathogens with promising results in terms of minimum inhibitory concentrations (MIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
